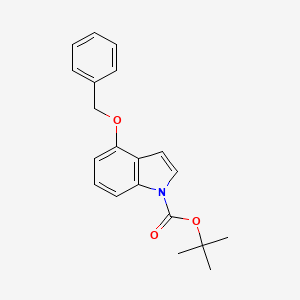

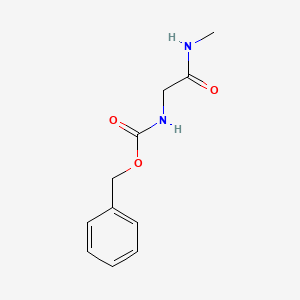

Benzyl (2-(methylamino)-2-oxoethyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a chemical compound that falls within the broader class of benzamides, which are amide derivatives of benzoic acid. These compounds are of significant interest due to their diverse range of biological activities and their potential applications in medicinal chemistry. The structure of benzyl (2-(methylamino)-2-oxoethyl)carbamate suggests that it contains a benzyl group attached to a carbamate moiety, which in turn is connected to a 2-oxoethyl group substituted with a methylamino function.

Synthesis Analysis

The synthesis of related benzamide compounds often involves the reaction of benzoyl chlorides with amines or alcohols under various conditions. For instance, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides is achieved through the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines, yielding high to quantitative yields . Similarly, the synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates is performed through a multi-step process starting from L-aspartic acid, followed by acid-catalyzed treatment with amines . These methods could potentially be adapted for the synthesis of benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography. For example, the crystallographic X-ray structure of a related compound, N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide, has been determined, providing insights into the molecular conformation and the presence of internal hydrogen bonding . These techniques would be essential in analyzing the molecular structure of benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution, electrochemical reduction, and reactions with nitrile oxides or diazomethane to yield different products . The reactivity of the carbamate group in benzyl (2-(methylamino)-2-oxoethyl)carbamate would be an important aspect to consider when studying its chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as lipophilicity, melting point, and vibrational frequencies, can be determined using techniques like RP-HPLC, melting point analysis, and FTIR spectroscopy . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. For instance, the lipophilicity of a series of benzamide derivatives was analyzed and found to be related to their biological activity .

科学研究应用

- Summary of the Application : Benzyl (2-(methylamino)-2-oxoethyl)carbamate is used in the synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane, a type of caged nitramine. These compounds are of interest in the development of new, more powerful HEDMs .

- Methods of Application or Experimental Procedures : The compound is used in an acid-catalyzed condensation reaction with glyoxal in a ratio of 2:1. This reaction was performed in a range of polar protic and aprotic solvents . The study discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives, as well as several processes hindering the formation of caged compounds .

- Results or Outcomes : The study found that a cyclic compound, N, N ′-bis (carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, forms at the early stage of condensation under low acidity conditions . The formation of this compound is governed by an easier condensation of alcohol groups compared to the amide ones . The study also identified a range of solvents that react with benzyl carbamate, those that promote the progress of side processes, and those that promote precipitation of condensation intermediates .

安全和危害

属性

IUPAC Name |

benzyl N-[2-(methylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-12-10(14)7-13-11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWVKWHLWPSSSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569320 |

Source

|

| Record name | Benzyl [2-(methylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-(methylamino)-2-oxoethyl)carbamate | |

CAS RN |

21855-72-1 |

Source

|

| Record name | Benzyl [2-(methylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)